

# Application Notes: Analytical Characterization of OH-C2-Peg3-nhco-C3-cooh

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## Compound of Interest

Compound Name: OH-C2-Peg3-nhco-C3-cooh

Cat. No.: B15621612

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## Introduction

The molecule **OH-C2-Peg3-nhco-C3-cooh** is a heterobifunctional linker containing a hydroxyl group and a carboxylic acid group, connected by a polyethylene glycol (PEG) and an amide linkage. Such linkers are crucial in drug development and bioconjugation for attaching molecules to proteins, surfaces, or nanoparticles.<sup>[1][2]</sup> Accurate and comprehensive analytical characterization is essential to confirm its identity, purity, and stability, ensuring reproducibility and reliability in downstream applications. This document provides detailed protocols for the characterization of this molecule using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of the synthesized linker.<sup>[3][4]</sup> Since PEG derivatives lack a strong UV chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often employed.<sup>[5][6]</sup> Alternatively, derivatization can be performed to attach a UV-active group.<sup>[3]</sup> For this protocol, a standard Reverse-Phase HPLC (RP-HPLC) with ELSD is described.

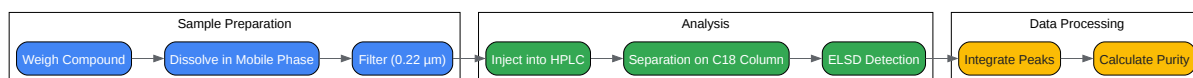
## Experimental Protocol

- Sample Preparation:
  - Accurately weigh approximately 5 mg of the compound.
  - Dissolve the sample in 5 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.
  - Filter the solution through a 0.22  $\mu$ m syringe filter before injection.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).<sup>[7]</sup>
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
  - Flow Rate: 1.0 mL/min.<sup>[7][8]</sup>
  - Injection Volume: 10  $\mu$ L.
  - Column Temperature: 30 °C.
  - Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature at 50°C and evaporator temperature at 70°C.<sup>[6]</sup>
- Data Analysis:
  - Integrate the peak area of the main component and any impurities.
  - Calculate the purity percentage based on the relative peak areas.

## Data Presentation

Parameter	Expected Result
Retention Time	Dependent on specific column and conditions
Purity	>95% (Target)
Impurities	<5% total

## Workflow Diagram



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Caption: HPLC analysis workflow for purity determination.

## Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.[9] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[10][11]

## Experimental Protocol

- Sample Preparation:
  - Prepare a stock solution of the compound at 1 mg/mL in methanol or water.
  - Dilute the stock solution to a final concentration of approximately 10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[12]
  - Ensure no salts are present, as they can interfere with ionization.[13]

- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  - Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
  - Infusion: Direct infusion via syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Scan Range:  $m/z$  100 - 1000.
  - Capillary Voltage: 3.5 kV.
  - Source Temperature: 100  $^{\circ}\text{C}$ .[\[13\]](#)
- Data Analysis:
  - Identify the  $m/z$  values for the protonated molecule  $[\text{M}+\text{H}]^{+}$  and common adducts like the sodium  $[\text{M}+\text{Na}]^{+}$  and potassium  $[\text{M}+\text{K}]^{+}$  adducts.[\[13\]](#)
  - Compare the observed exact mass with the calculated theoretical mass.

## Data Presentation

Ion	Calculated $m/z$	Observed $m/z$
$[\text{M}+\text{H}]^{+}$	294.1600	To be determined
$[\text{M}+\text{Na}]^{+}$	316.1419	To be determined
$[\text{M}+\text{K}]^{+}$	332.1159	To be determined

## Workflow Diagram



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Caption: Mass spectrometry workflow for molecular weight confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei like  $^1\text{H}$  and  $^{13}\text{C}$ .<sup>[14]</sup>

### Experimental Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of the compound for  $^1\text{H}$  NMR and 20-30 mg for  $^{13}\text{C}$  NMR.<sup>[15]</sup><sup>[16]</sup>
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ), as the compound is water-soluble.<sup>[15]</sup><sup>[17]</sup>
  - Transfer the solution to a clean 5 mm NMR tube.<sup>[18]</sup> Ensure the solution is free of particulate matter.<sup>[17]</sup><sup>[19]</sup>
- NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Experiments:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR.
  - Solvent:  $\text{D}_2\text{O}$ .
  - Temperature: 25 °C.
  - Reference: The residual solvent peak of  $\text{D}_2\text{O}$  (approx. 4.79 ppm) can be used for  $^1\text{H}$  referencing.
- Data Analysis:

- Assign the observed chemical shifts ( $\delta$ ) to the corresponding protons and carbons in the molecular structure.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Data Presentation

Expected  $^1\text{H}$  NMR Chemical Shifts (in  $\text{D}_2\text{O}$ )

Assignment (Proton)	Structure Fragment	Expected $\delta$ (ppm)	Multiplicity	Integration
a	HO-CH <sub>2</sub> -	~3.7	t	2H
b	-CH <sub>2</sub> -O-	~3.6	t	2H
c	-O-CH <sub>2</sub> CH <sub>2</sub> -O- (PEG)	~3.65	s (broad)	12H
d	-O-CH <sub>2</sub> -NH-	~3.5	t	2H
e	-NH-CO-CH <sub>2</sub> -	~2.5	t	2H

| f | -CH<sub>2</sub>-COOH | ~2.7 | t | 2H |

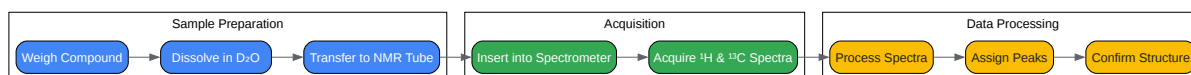
Expected  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{D}_2\text{O}$ )

Assignment (Carbon)	Structure Fragment	Expected $\delta$ (ppm)
1	HO-CH <sub>2</sub> -	~61
2	-CH <sub>2</sub> -O-	~72
3	-O-CH <sub>2</sub> CH <sub>2</sub> -O- (PEG)	~70
4	-O-CH <sub>2</sub> -NH-	~40
5	-NH-CO-	~175
6	-CO-CH <sub>2</sub> -	~31
7	-CH <sub>2</sub> -COOH	~35

| 8 | -COOH | ~178 |

Note: The actual chemical shifts may vary. The PEG backbone often shows a strong, broad singlet in  $^1\text{H}$  NMR and a characteristic peak around 70 ppm in  $^{13}\text{C}$  NMR.[20][21]

## Workflow Diagram



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Caption: NMR spectroscopy workflow for structural elucidation.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

## Experimental Protocol

- Sample Preparation:
  - Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.
- FTIR Acquisition:
  - Spectrometer: FTIR Spectrometer.
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Scans: Average 16-32 scans.
- Data Analysis:
  - Identify the characteristic absorption bands for the functional groups present.

## Data Presentation

Functional Group	Structure Fragment	Expected Absorption ( $\text{cm}^{-1}$ )	Appearance
O-H Stretch (Alcohol)	R-OH	3500 - 3200	Broad
O-H Stretch (Carboxylic Acid)	-COOH	3300 - 2500	Very Broad
N-H Stretch (Amide)	R-NH-CO	3400 - 3200	Medium, Sharp
C-H Stretch	-CH <sub>2</sub> -	2950 - 2850	Strong, Sharp
C=O Stretch (Carboxylic Acid)	-COOH	1725 - 1700	Strong, Sharp
C=O Stretch (Amide I)	-NH-CO-	1680 - 1630	Strong, Sharp
N-H Bend (Amide II)	-NH-CO-	1550 - 1510	Medium
C-O Stretch (Ether)	-C-O-C-	1150 - 1085	Strong

Note: The presence of a strong carbonyl (C=O) stretch for the amide is expected around 1650-1690  $\text{cm}^{-1}$ , while the carboxylic acid carbonyl appears around 1710  $\text{cm}^{-1}$ .[\[22\]](#)[\[23\]](#)

## Workflow Diagram



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Caption: FTIR spectroscopy workflow for functional group analysis.

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